3-(Phenylsulfonyl)propanoyl chloride

Beschreibung

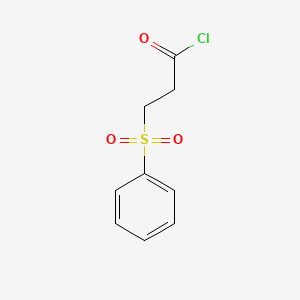

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-(benzenesulfonyl)propanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO3S/c10-9(11)6-7-14(12,13)8-4-2-1-3-5-8/h1-5H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPZGKMLYCRNKCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)CCC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50555595 | |

| Record name | 3-(Benzenesulfonyl)propanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50555595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3445-53-2 | |

| Record name | 3-(Benzenesulfonyl)propanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50555595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Pathways and Methodologies for 3 Phenylsulfonyl Propanoyl Chloride

Direct Synthesis from Carboxylic Acid Precursors

The most straightforward approach to obtaining 3-(phenylsulfonyl)propanoyl chloride involves the direct conversion of 3-(phenylsulfonyl)propanoic acid using a suitable chlorinating agent. This method leverages the nucleophilic acyl substitution mechanism, where the hydroxyl group of the carboxylic acid is replaced by a chloride ion.

Conversion via Thionyl Dichloride Reactivity

Thionyl chloride (SOCl₂) is a widely utilized reagent for the synthesis of acyl chlorides from carboxylic acids due to its reactivity and the convenient removal of byproducts. The reaction between 3-(phenylsulfonyl)propanoic acid and thionyl chloride proceeds to yield this compound, along with gaseous sulfur dioxide (SO₂) and hydrogen chloride (HCl). abo.fiorgsyn.org

The general reaction can be represented as follows:

C₆H₅SO₂(CH₂)₂COOH + SOCl₂ → C₆H₅SO₂(CH₂)₂COCl + SO₂↑ + HCl↑

Typically, the reaction is carried out by treating the carboxylic acid with an excess of thionyl chloride, often with gentle heating or at reflux, to ensure complete conversion. chemicalbook.com The progress of the reaction can be monitored by the cessation of gas evolution. The volatile nature of the byproducts simplifies the work-up procedure, as they can be readily removed by distillation or under reduced pressure, leaving the crude acyl chloride. libretexts.org For substrates that may be sensitive to higher temperatures, the reaction can be performed at lower temperatures, sometimes with the addition of a catalytic amount of a tertiary amine or N,N-dimethylformamide (DMF) to facilitate the reaction. organic-chemistry.org

Application of Alternative Chlorinating Agents (e.g., Phosphorus Halides, Phosgene)

Besides thionyl chloride, other chlorinating agents can be employed for the synthesis of this compound. These include phosphorus halides and phosgene (B1210022) derivatives.

Phosphorus Halides: Phosphorus pentachloride (PCl₅) and phosphorus trichloride (B1173362) (PCl₃) are effective reagents for this transformation. abo.filibretexts.org

The reaction with PCl₅ yields the desired acyl chloride along with phosphoryl chloride (POCl₃) and hydrogen chloride. C₆H₅SO₂(CH₂)₂COOH + PCl₅ → C₆H₅SO₂(CH₂)₂COCl + POCl₃ + HCl

When PCl₃ is used, the stoichiometry is different, and phosphorous acid (H₃PO₃) is formed as a byproduct. 3C₆H₅SO₂(CH₂)₂COOH + PCl₃ → 3C₆H₅SO₂(CH₂)₂COCl + H₃PO₃

These reactions are typically vigorous and may require cooling to control the reaction rate. The separation of the product from the non-volatile byproducts like POCl₃ or H₃PO₃ often necessitates purification by fractional distillation. libretexts.org

Oxalyl Chloride and Phosgene Derivatives: Oxalyl chloride ((COCl)₂) is another mild and effective reagent for converting carboxylic acids to acyl chlorides. abo.fi This reaction is often catalyzed by DMF and produces volatile byproducts (CO, CO₂, and HCl), which simplifies purification. iosrjournals.org

C₆H₅SO₂(CH₂)₂COOH + (COCl)₂ --(DMF catalyst)--> C₆H₅SO₂(CH₂)₂COCl + CO↑ + CO₂↑ + HCl↑

The use of phosgene (COCl₂) or its safer solid equivalent, triphosgene, also provides a pathway to the acyl chloride, though the hazardous nature of these reagents requires special handling precautions.

Multistep Syntheses Involving Sulfonylated Intermediates

One documented synthesis of 3-(phenylsulfonyl)propanoic acid starts from the reaction of benzenesulfonyl hydrazide with acrylic acid in water at elevated temperatures in a sealed tube. This reaction proceeds with a reported yield of 83%. researchgate.net Another approach involves the addition of sodium benzenesulfinate (B1229208) to maleic anhydride (B1165640) in an aqueous medium, followed by decarboxylation of the resulting 2-benzenesulfonyl succinic acid to yield 3-(phenylsulfonyl)propanoic acid. researchgate.net

Once 3-(phenylsulfonyl)propanoic acid is synthesized, it can be converted to this compound as described in the direct synthesis section. The acyl chloride then serves as a reactive intermediate for the synthesis of a variety of other sulfonylated compounds, such as esters, amides, and ketones, through reactions with appropriate nucleophiles. For instance, it can be reacted with alcohols to form esters or with amines to form amides, demonstrating its utility in multistep synthetic sequences.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The efficiency of the conversion of 3-(phenylsulfonyl)propanoic acid to its acyl chloride can be significantly influenced by the reaction conditions. Key parameters that are often optimized include the choice of chlorinating agent, solvent, temperature, and reaction time.

Choice of Reagent and Catalyst: While thionyl chloride is effective, for sensitive substrates, oxalyl chloride with a catalytic amount of DMF is often preferred due to its milder reaction conditions and the formation of only gaseous byproducts. organic-chemistry.org The use of a catalyst like DMF with thionyl chloride can also accelerate the reaction, allowing for lower temperatures and potentially higher selectivity.

Solvent: The reaction is frequently carried out in an inert solvent such as dichloromethane (B109758) (DCM), chloroform (B151607), or toluene (B28343) to control the reaction rate and facilitate handling. orgsyn.org The choice of solvent can impact the solubility of the starting material and the ease of product isolation. In some cases, the reaction with thionyl chloride is performed neat (without a solvent), and the excess reagent is removed by distillation.

Temperature and Reaction Time: The reaction temperature is a critical parameter. Higher temperatures can increase the reaction rate but may also lead to the formation of undesired byproducts. Optimization studies often involve monitoring the reaction at different temperatures (e.g., room temperature, gentle reflux) to find the optimal balance between reaction rate and product purity. The reaction time is typically determined by monitoring the disappearance of the starting carboxylic acid, often by techniques like thin-layer chromatography (TLC) if the acyl chloride is to be used in situ.

For instance, a general procedure for acyl chloride synthesis might involve refluxing the carboxylic acid in thionyl chloride for several hours. iosrjournals.org However, for specific substrates, these conditions may need to be adjusted to maximize the yield and minimize degradation.

Advanced Purification and Characterization of Synthetic Products

Due to the reactive nature of acyl chlorides, their purification and characterization require careful handling under anhydrous conditions to prevent hydrolysis back to the carboxylic acid.

Purification: The primary method for purifying liquid acyl chlorides is fractional distillation under reduced pressure. libretexts.orglookchem.com This technique is effective in separating the product from less volatile impurities, such as the starting carboxylic acid or byproducts like phosphoryl chloride. For solid acyl chlorides, recrystallization from a non-hydroxylic, inert solvent like hexane (B92381) or toluene can be employed. lookchem.com It is crucial to use anhydrous solvents and a dry atmosphere (e.g., under nitrogen or argon) during all purification steps.

Another purification technique involves washing a solution of the acyl chloride (in an inert solvent like chloroform or toluene) with a mild aqueous base (e.g., dilute sodium bicarbonate solution) to remove acidic impurities, followed by washing with water, drying over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and finally removing the solvent under vacuum. This method is more suitable for less reactive acyl chlorides, such as aryl sulfonyl chlorides. lookchem.com

Characterization: The structure and purity of this compound are confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are powerful tools for structural elucidation. The ¹H NMR spectrum would be expected to show characteristic signals for the phenyl protons and the two methylene (B1212753) groups of the propanoyl chain. The chemical shifts and coupling patterns of these protons would confirm the connectivity of the molecule. Similarly, the ¹³C NMR spectrum would display distinct resonances for the carbonyl carbon, the carbons of the phenyl ring, and the methylene carbons. lookchem.com

Infrared (IR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in the molecule. A key characteristic absorption band for the acyl chloride group is the strong C=O stretching vibration, which typically appears in the region of 1770-1815 cm⁻¹. The presence of the sulfonyl group would be indicated by strong absorptions in the ranges of 1300-1350 cm⁻¹ (asymmetric stretching) and 1140-1160 cm⁻¹ (symmetric stretching).

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The mass spectrum would show a molecular ion peak corresponding to the mass of this compound, and the fragmentation pattern would be consistent with its structure.

Chemical Reactivity and Mechanistic Investigations of 3 Phenylsulfonyl Propanoyl Chloride

Nucleophilic Acyl Substitution Reactions

3-(Phenylsulfonyl)propanoyl chloride, as a derivative of a carboxylic acid, readily participates in nucleophilic acyl substitution reactions. The electrophilicity of the carbonyl carbon is significantly enhanced by the electron-withdrawing effects of both the adjacent sulfonyl group and the chlorine atom. This makes the compound a versatile reagent for the introduction of the 3-(phenylsulfonyl)propanoyl moiety into a variety of molecules.

Amidation Reactions and Mechanistic Pathways

The reaction of this compound with primary and secondary amines provides a direct route to the corresponding N-substituted 3-(phenylsulfonyl)propanamides. This transformation is a cornerstone of organic synthesis, frequently employed in the construction of more complex molecules. nih.govontosight.ai

The generally accepted mechanism for this amidation reaction is a nucleophilic addition-elimination pathway. libretexts.orgdur.ac.uk The reaction is initiated by the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbonyl carbon of the acyl chloride. This leads to the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group. A final deprotonation step, often facilitated by a second equivalent of the amine or a non-nucleophilic base, yields the stable amide product and an ammonium (B1175870) chloride salt. libretexts.org

The reaction proceeds as follows:

Nucleophilic Attack: The amine nitrogen attacks the carbonyl carbon.

Formation of Tetrahedral Intermediate: A transient species with a tetrahedral carbon and a negative charge on the oxygen is formed.

Elimination of Leaving Group: The chloride ion is expelled, and the carbonyl group is reformed.

Deprotonation: A base removes a proton from the nitrogen, yielding the final amide.

Table 1: Mechanistic Steps in Amidation of this compound

| Step | Description |

| 1 | The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of this compound. |

| 2 | A tetrahedral intermediate is formed, where the carbonyl oxygen bears a negative charge and the nitrogen atom has a positive charge. |

| 3 | The tetrahedral intermediate collapses, reforming the carbon-oxygen double bond and eliminating the chloride ion as a good leaving group. |

| 4 | A base (e.g., a second molecule of the amine) removes a proton from the nitrogen atom, resulting in the formation of the neutral amide product and an ammonium salt. |

Esterification Reactions and Kinetic Considerations

The esterification of this compound with alcohols is another important nucleophilic acyl substitution reaction, leading to the formation of 3-(phenylsulfonyl)propanoate esters. These esters can serve as valuable intermediates in organic synthesis. orgsyn.org The reaction typically proceeds under mild conditions, often in the presence of a non-nucleophilic base like pyridine (B92270) to neutralize the hydrogen chloride byproduct.

The mechanism is analogous to amidation, involving a nucleophilic addition-elimination pathway. libretexts.org The alcohol's oxygen atom acts as the nucleophile, attacking the carbonyl carbon. A tetrahedral intermediate is formed, which then collapses to expel the chloride ion and, after deprotonation, yields the ester.

Table 2: Factors Influencing Esterification Kinetics

| Factor | Effect on Reaction Rate | Rationale |

| Steric Hindrance | Decreases rate | Increased steric bulk around the alcohol's oxygen or the acyl chloride's carbonyl carbon hinders the approach of the nucleophile. |

| Nucleophilicity of Alcohol | Increases rate | More nucleophilic alcohols (e.g., primary alcohols) will attack the electrophilic carbonyl carbon more readily. |

| Solvent Polarity | Generally increases rate | Polar solvents can stabilize the charged tetrahedral intermediate, lowering the activation energy of the reaction. |

| Temperature | Increases rate | As with most chemical reactions, an increase in temperature provides more kinetic energy to the reacting molecules, leading to more frequent and energetic collisions. mdpi.com |

Hydrolysis Mechanisms in Aqueous and Non-Aqueous Media

This compound is susceptible to hydrolysis, reacting with water to form 3-(phenylsulfonyl)propanoic acid and hydrogen chloride. chemicalbook.comchemguideforcie.co.uk This reaction is typically rapid and exothermic, especially in the presence of a base. libretexts.orgchemguide.co.uk

In aqueous media, the hydrolysis mechanism is a nucleophilic addition-elimination process, similar to amidation and esterification, with water acting as the nucleophile. libretexts.orgchemguide.co.uk The reaction begins with the attack of a water molecule on the carbonyl carbon, forming a tetrahedral intermediate. This is followed by the elimination of a chloride ion and deprotonation of the oxonium ion to yield the carboxylic acid.

The hydrolysis of sulfonyl chlorides, a related functional group, has been studied extensively and can proceed through an SN2-like mechanism. cdnsciencepub.comrsc.org For acyl chlorides like this compound, the addition-elimination pathway is generally favored due to the presence of the carbonyl group, which can stabilize the tetrahedral intermediate. chemguideforcie.co.ukyoutube.com

In non-aqueous media, the presence of trace amounts of water can still lead to hydrolysis. The mechanism is expected to be similar, although the rate will be significantly slower due to the lower concentration of the nucleophile. In alkaline conditions, hydrolysis is accelerated due to the presence of the more potent nucleophile, the hydroxide (B78521) ion. chemguideforcie.co.ukgoogle.com

Carbon-Carbon Bond Forming Reactions

Beyond substitution reactions with heteroatom nucleophiles, this compound is a valuable reagent for the formation of new carbon-carbon bonds, enabling the construction of more complex carbon skeletons.

Friedel-Crafts Acylation with Aromatic and Heteroaromatic Systems

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction that allows for the introduction of an acyl group onto an aromatic ring. sigmaaldrich.comchemistrysteps.commasterorganicchemistry.com this compound can be used as the acylating agent in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to produce aryl ketones. organic-chemistry.orgyoutube.com

The mechanism involves the initial formation of a highly electrophilic acylium ion. sigmaaldrich.comchemistrysteps.com The Lewis acid coordinates to the chlorine atom of the acyl chloride, polarizing the C-Cl bond and facilitating its cleavage to generate the acylium ion, which is stabilized by resonance. This powerful electrophile is then attacked by the electron-rich aromatic ring, leading to the formation of a sigma complex (also known as an arenium ion). chemistrysteps.com Finally, deprotonation of the sigma complex by a weak base, such as the AlCl₄⁻ anion, restores the aromaticity of the ring and yields the acylated product. libretexts.org

A key advantage of Friedel-Crafts acylation is that the resulting ketone product is less reactive than the starting aromatic compound due to the electron-withdrawing nature of the acyl group. This deactivation prevents further acylation of the product, leading to mono-acylated products in high yield. chemistrysteps.comorganic-chemistry.org The reaction can also be applied to heteroaromatic systems, although the reactivity and regioselectivity will depend on the nature of the heterocycle. nih.govresearchgate.netscispace.com

Table 3: General Steps in Friedel-Crafts Acylation

| Step | Description |

| 1 | Formation of the acylium ion through the reaction of this compound with a Lewis acid catalyst (e.g., AlCl₃). |

| 2 | Electrophilic attack of the acylium ion on the aromatic or heteroaromatic ring, forming a resonance-stabilized carbocation intermediate (sigma complex). |

| 3 | Deprotonation of the sigma complex, typically by the Lewis acid-halide complex (e.g., AlCl₄⁻), to restore aromaticity and yield the final ketone product. |

Reactions with Organometallic Reagents (e.g., Organocopper Compounds)

The reaction of this compound with organometallic reagents provides a versatile method for carbon-carbon bond formation. Of particular importance are reactions with organocuprates, also known as Gilman reagents (R₂CuLi). masterorganicchemistry.comwikipedia.orgchemistryscore.com These reagents are known for their ability to react with acyl chlorides to produce ketones in high yield. chemistryscore.comchemistrysteps.comscribd.com

Unlike more reactive organometallic reagents such as Grignard or organolithium reagents, which can add twice to an acyl chloride to form a tertiary alcohol, organocuprates are less reactive and selectively add only once. masterorganicchemistry.comchemistrysteps.comyoutube.com The lower reactivity of the C-Cu bond compared to the C-Mg or C-Li bond prevents the Gilman reagent from reacting with the initially formed ketone product. chemistrysteps.com

The mechanism is thought to involve a nucleophilic attack of the organocuprate on the carbonyl carbon, followed by the elimination of the chloride ion to form the ketone. chemistryscore.com This reaction is a powerful tool for synthesizing a wide variety of ketones with a new carbon-carbon bond formed between the acyl group and the organic group from the organocuprate. mdma.chencyclopedia.pub

Table 4: Reactivity of Organometallic Reagents with Acyl Chlorides

| Organometallic Reagent | General Formula | Product with this compound |

| Grignard Reagent | R-MgX | Tertiary Alcohol (after double addition) |

| Organolithium Reagent | R-Li | Tertiary Alcohol (after double addition) |

| Gilman Reagent (Organocuprate) | R₂CuLi | Ketone (single addition) |

Intramolecular Cyclization and Rearrangement Processes

The presence of both an acyl chloride and a phenylsulfonyl group within the same molecule provides this compound with the potential to undergo intramolecular cyclization reactions. The most notable of these is an intramolecular Friedel-Crafts acylation, a powerful method for the formation of cyclic ketones.

Under the influence of a Lewis acid catalyst, the acyl chloride functionality can be activated to form a highly electrophilic acylium ion. This intermediate can then be attacked by the electron-rich phenyl ring of the phenylsulfonyl group, leading to the formation of a new carbon-carbon bond and subsequent ring closure. The product of this intramolecular electrophilic aromatic substitution is a six-membered heterocyclic ketone, specifically thiochroman-4-one (B147511) 1,1-dioxide . This reaction is a key step in the synthesis of this and related sulfur-containing heterocyclic compounds, which are of interest in medicinal chemistry. researchgate.netresearchgate.net

The general mechanism for this cyclization is analogous to intermolecular Friedel-Crafts acylation. The reaction is typically carried out in an inert solvent, and the choice of Lewis acid can be critical to the success of the reaction. Common Lewis acids employed for such transformations include polyphosphoric acid (PPA) and aluminum chloride (AlCl₃). For the related cyclization of 3-(phenylthio)propanoic acid, fuming sulfuric acid has also been utilized. researchgate.net

While specific studies on the rearrangement processes of this compound itself are not extensively documented, the product of its intramolecular cyclization, thiochroman-4-one 1,1-dioxide, can be susceptible to certain rearrangements under specific conditions. For instance, photochemical rearrangements have been observed for the corresponding thiochromanone sulfoxides, suggesting that the heterocyclic ring system can undergo structural changes upon irradiation. cdnsciencepub.comscispace.com Additionally, ring-contraction reactions have been reported for derivatives of thiochroman-4-one, such as the 3-bromo derivative, which can rearrange to form thioindigo (B1682309) derivatives upon heating.

Table 1: Intramolecular Cyclization of this compound

| Reactant | Catalyst/Reagent | Product | Reaction Type |

| This compound | Lewis Acid (e.g., AlCl₃, PPA) | Thiochroman-4-one 1,1-dioxide | Intramolecular Friedel-Crafts Acylation |

Catalytic and Photoinduced Transformations

The reactivity of this compound can be further extended through various catalytic and photoinduced transformations, leveraging both the acyl chloride and the phenylsulfonyl moieties.

Photoredox-Catalyzed Reactivity

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis for the generation of radical intermediates under mild conditions. While specific studies on the photoredox-catalyzed reactivity of this compound are not widely reported, the known reactivity of both acyl chlorides and sulfonyl chlorides under these conditions allows for the prediction of its potential transformations.

Acyl chlorides can serve as precursors to acyl radicals under photoredox conditions. These highly reactive intermediates can participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. Similarly, the carbon-sulfur bond of the phenylsulfonyl group could potentially be cleaved under photoredox conditions to generate a sulfonyl radical. These sulfonyl radicals are valuable intermediates for the introduction of the sulfonyl group into other organic molecules.

Given the presence of both functional groups, it is conceivable that this compound could undergo selective activation of either the acyl chloride or the sulfonyl group depending on the choice of photocatalyst, light source, and reaction conditions. This could open up avenues for novel transformations, such as radical-based cyclizations or cross-coupling reactions. For instance, photoredox-catalyzed generation of an acyl radical could be followed by an intramolecular cyclization onto the phenyl ring, offering an alternative to the traditional Friedel-Crafts pathway.

Metal-Catalyzed Cross-Coupling and Functionalization

Metal-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis. The acyl chloride functionality in this compound makes it a suitable substrate for a variety of such reactions, including Suzuki-Miyaura, Negishi, and Sonogashira couplings. wikipedia.orgwikipedia.orgnih.gov These reactions would allow for the formation of a new carbon-carbon bond at the carbonyl carbon, leading to the synthesis of a wide range of ketones.

In a typical Suzuki-Miyaura coupling , the acyl chloride would react with an organoboron reagent in the presence of a palladium catalyst and a base to yield a ketone. nih.gov Similarly, in a Negishi coupling , an organozinc reagent would be used as the coupling partner, also catalyzed by a palladium or nickel complex. wikipedia.org The Sonogashira coupling would involve the reaction with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, to produce an α,β-alkynyl ketone. wikipedia.org

The phenylsulfonyl group is generally stable under these conditions, allowing for the selective functionalization of the acyl chloride moiety. This chemoselectivity is a significant advantage in the synthesis of complex molecules where the sulfonyl group is a desired structural feature.

Furthermore, the sulfonyl group itself can participate in certain metal-catalyzed cross-coupling reactions, although this is less common for arylsulfonyl groups compared to sulfonyl chlorides. However, under specific catalytic conditions, C-S bond activation could potentially lead to cross-coupling at the sulfonyl group.

Table 2: Potential Metal-Catalyzed Cross-Coupling Reactions

| Coupling Reaction | Organometallic Reagent | Catalyst System | Potential Product Type |

| Suzuki-Miyaura | Organoboron (e.g., R-B(OH)₂) | Palladium catalyst + Base | Aryl/Vinyl Ketone |

| Negishi | Organozinc (e.g., R-ZnX) | Palladium or Nickel catalyst | Alkyl/Aryl/Vinyl Ketone |

| Sonogashira | Terminal Alkyne (e.g., R-C≡CH) | Palladium catalyst + Copper(I) co-catalyst | α,β-Alkynyl Ketone |

Applications in Complex Molecule Synthesis and Chemical Biology

Utilization as a Key Building Block for Heterocyclic Scaffolds

The reactivity of the acyl chloride group in 3-(phenylsulfonyl)propanoyl chloride makes it a suitable precursor for constructing several classes of heterocyclic compounds. It can be used to introduce the 3-(phenylsulfonyl)propanoyl moiety into a molecule, which can then undergo or facilitate ring-forming reactions.

Oxazol-5(4H)-ones, also known as azlactones, are important heterocyclic intermediates, often prepared by the cyclodehydration of N-acyl-α-amino acids. researchgate.netrfppl.co.in This general synthetic pathway involves two main steps: the N-acylation of an α-amino acid with an acyl chloride, followed by an intramolecular cyclization facilitated by a dehydrating agent, such as acetic anhydride (B1165640), or a coupling reagent. researchgate.netnih.gov

While direct synthesis of an oxazolone (B7731731) using this compound is not explicitly detailed in the surveyed literature, a closely analogous transformation has been reported, demonstrating the utility of phenylsulfonyl-containing acyl chlorides in this context. In this example, an N-acyl-α-amino acid bearing a phenylsulfonyl group is synthesized and subsequently cyclized to the corresponding oxazol-5(4H)-one. nih.gov The synthesis begins with the N-acylation of L-valine using 4-(phenylsulfonyl)benzoyl chloride, which yields 3-methyl-2-[4-(phenylsulfonyl)benzamido]butanoic acid. This intermediate then undergoes intramolecular cyclodehydration to form the target oxazolone derivative. nih.gov This reaction highlights the compatibility of the phenylsulfonyl group with the conditions required for oxazolone formation.

| Reactant 1 | Reactant 2 | Intermediate | Final Product |

|---|---|---|---|

| L-Valine | 4-(Phenylsulfonyl)benzoyl chloride | 3-Methyl-2-[4-(phenylsulfonyl)benzamido]butanoic acid | 4-Isopropyl-2-[4-(phenylsulfonyl)phenyl]-1,3-oxazol-5(4H)-one |

Coumarins are a significant class of benzopyran-2-one heterocyclic compounds. Numerous synthetic methods exist for creating coumarin (B35378) derivatives, including those bearing a sulfonyl group at the C-3 position. nih.govmdpi.com Methodologies such as the Knoevenagel condensation of sulfonylacetic acids with salicylaldehydes, visible light-promoted reactions of alkynoates with sodium sulfinates, and radical cyclizations are employed to generate these structures. nih.govlnpu.edu.cnnih.gov However, the use of this compound as a direct precursor for the synthesis of coumarin frameworks is not documented in the reviewed scientific literature.

The introduction of acyl groups onto a pyrrole (B145914) ring is a fundamental transformation in heterocyclic chemistry. The Friedel-Crafts acylation of N-protected pyrroles is a well-established method for achieving this, often with high regioselectivity. researchgate.net Specifically, the acylation of 1-(phenylsulfonyl)pyrrole (B93442) using an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) typically directs the incoming acyl group to the C-3 position of the pyrrole ring. researchgate.netnih.gov

This general method can be applied using this compound as the acylating agent. The reaction would proceed by activating the acyl chloride with the Lewis acid, followed by electrophilic attack on the electron-rich pyrrole ring. This provides a direct route to a pyrrole derivative functionalized with the 3-(phenylsulfonyl)propanoyl side chain, which can be a substrate for further synthetic elaborations. There was no information found regarding the construction of pyrrolin-2-one systems.

| Substrate | Reagent | Catalyst | Expected Product |

|---|---|---|---|

| 1-(Phenylsulfonyl)pyrrole | This compound | AlCl₃ | 3-[3-(Phenylsulfonyl)propanoyl]-1-(phenylsulfonyl)pyrrole |

Similar to pyrroles, the direct acylation of the indole (B1671886) nucleus is a key method for its functionalization. Friedel-Crafts acylation of indole with acyl chlorides provides a powerful tool for installing acyl groups, predominantly at the C-3 position. nih.gov While strong Lewis acids can lead to side reactions, milder catalysts such as diethylaluminum chloride (Et₂AlCl) or dimethylaluminum chloride (Me₂AlCl) have been shown to effectively promote the C-3 acylation of indoles with a wide variety of acyl chlorides under gentle conditions, without the need for N-H protection. organic-chemistry.org

This established procedure is directly applicable to this compound. The reaction between indole and this compound, catalyzed by a dialkylaluminum chloride, would selectively yield 3-[3-(phenylsulfonyl)propanoyl]indole. This transformation serves as an efficient entry point to C-3 functionalized indoles that contain the phenylsulfonylpropane backbone. organic-chemistry.org

| Substrate | Reagent | Catalyst | Expected Product |

|---|---|---|---|

| Indole | This compound | Et₂AlCl | 3-[3-(Phenylsulfonyl)propanoyl]indole |

Development of Functional Organic Molecules

Beyond its use in synthesizing foundational heterocyclic cores, this compound has potential as a precursor for more complex molecules designed for specific functions in chemical biology.

The design of chemosensors for the detection of specific ions or molecules is a significant area of research. These sensors often rely on molecules with tailored binding sites and signaling units. While compounds containing sulfonyl and sulfonamide groups are utilized in various bioactive molecules and materials, the application of this compound as a precursor for the synthesis of sensing and detection agents, such as acetate (B1210297) ion sensors, is not documented in the surveyed scientific literature. researchgate.netnih.gov

Synthesis of Complex Propionamide (B166681) and Propanoic Acid Derivatives

The acyl chloride functionality of this compound serves as a highly reactive electrophilic site, readily undergoing nucleophilic acyl substitution with a variety of nucleophiles. This reactivity is fundamental to its application in the synthesis of complex propionamide and propanoic acid derivatives.

The reaction of this compound with primary and secondary amines provides a direct route to a diverse array of N-substituted propionamides. This transformation is particularly valuable in the construction of molecules containing the propionamide moiety, which is a common structural motif in many biologically active compounds. The general reaction proceeds via a nucleophilic addition-elimination mechanism, where the amine attacks the carbonyl carbon of the acyl chloride, followed by the expulsion of a chloride ion to form the stable amide bond. The phenylsulfonyl group, being relatively inert under these conditions, is carried through the reaction, imparting specific physicochemical properties to the final product.

Similarly, the esterification of alcohols and phenols with this compound yields the corresponding propanoic acid esters. This reaction is often carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to neutralize the hydrogen chloride byproduct. The choice of alcohol can range from simple alkyl alcohols to more complex, polyfunctional molecules, allowing for the introduction of the 3-(phenylsulfonyl)propanoyl group into a wide variety of molecular scaffolds. This is particularly useful in the synthesis of pharmaceutical intermediates and other fine chemicals where the phenylsulfonyl moiety can influence properties such as solubility, crystallinity, and biological activity.

| Reactant Class | Product Class | General Reaction |

| Primary/Secondary Amines | N-Substituted Propionamides | R¹R²NH + C₆H₅SO₂(CH₂)₂COCl → C₆H₅SO₂(CH₂)₂CONR¹R² + HCl |

| Alcohols/Phenols | Propanoic Acid Esters | R-OH + C₆H₅SO₂(CH₂)₂COCl → C₆H₅SO₂(CH₂)₂COOR + HCl |

Contributions to Enantioselective and Stereoselective Synthesis

The presence of the phenylsulfonyl group in this compound can play a significant role in directing the stereochemical outcome of reactions, making it a useful tool in enantioselective and stereoselective synthesis. This is often achieved through the use of chiral auxiliaries or catalysts that interact with the sulfonyl group to create a chiral environment around the reaction center.

In diastereoselective synthesis, this compound can be reacted with a chiral amine or alcohol to form a diastereomeric mixture of amides or esters. The phenylsulfonyl group can influence the facial selectivity of subsequent reactions at a prochiral center within the molecule, leading to the preferential formation of one diastereomer over the other. This strategy is commonly employed in the synthesis of enantiomerically pure compounds, where the chiral auxiliary is later removed to yield the desired enantiomer.

Furthermore, the sulfonyl group can act as a coordinating site for chiral Lewis acid catalysts. In such cases, the catalyst can bind to the sulfonyl oxygen atoms, creating a rigid, chiral complex that directs the approach of a nucleophile or electrophile to a specific face of the molecule, thereby inducing high levels of enantioselectivity in the product.

Applications in Kinetic Resolution Methodologies

Kinetic resolution is a powerful technique for separating a racemic mixture into its constituent enantiomers by exploiting the differential reaction rates of the enantiomers with a chiral reagent or catalyst. This compound has been investigated as an acylating agent in the kinetic resolution of racemic amines and alcohols.

In a typical kinetic resolution experiment, a racemic mixture of a chiral amine is reacted with a sub-stoichiometric amount of a chiral acylating agent. Ideally, one enantiomer of the amine reacts significantly faster with the acylating agent than the other, leading to the formation of an enantioenriched amide and the recovery of the unreacted, enantioenriched amine. While the application of this compound itself is not inherently chiral, it can be used in conjunction with a chiral base or catalyst to achieve kinetic resolution.

However, research has shown that the stereoselectivity of such reactions can be highly dependent on the specific substrates and reaction conditions. For instance, in the mutual kinetic resolution of racemic 3,4-dihydro-3-methyl-2H- nih.govnih.govbenzoxazines with racemic 2-(phenylsulfonyl)propionyl chloride (a structurally related compound), the stereoselectivity was found to be low. nih.gov This indicates that while the potential for kinetic resolution exists, achieving high levels of enantiomeric excess may require careful optimization of the chiral catalyst or auxiliary and the reaction parameters.

| Application | Description | Key Considerations |

| Diastereoselective Synthesis | Reaction with chiral nucleophiles (amines, alcohols) to form diastereomeric products, where the phenylsulfonyl group can influence subsequent stereoselective transformations. | Choice of chiral auxiliary, reaction conditions to maximize diastereomeric excess. |

| Chiral Catalyst Coordination | The sulfonyl group can act as a binding site for chiral Lewis acid catalysts, creating a chiral environment for enantioselective reactions. | Catalyst design, substrate compatibility. |

| Kinetic Resolution | Acylation of racemic amines or alcohols, where one enantiomer reacts preferentially, allowing for the separation of enantiomers. | Efficiency of the chiral catalyst or base, achieving a high selectivity factor (s). |

Advanced Spectroscopic and Computational Characterization of 3 Phenylsulfonyl Propanoyl Chloride and Its Derivatives

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable tools for determining the molecular structure of compounds. For 3-(Phenylsulfonyl)propanoyl chloride, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy provides a complete picture of its atomic connectivity and functional group composition.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

¹H NMR Spectroscopy:

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons of the phenyl group and the aliphatic protons of the propanoyl chain. The electron-withdrawing nature of the sulfonyl group and the acyl chloride will significantly influence the chemical shifts of adjacent protons, causing them to appear at a lower field (deshielded).

The aromatic protons on the benzene (B151609) ring typically appear as a complex multiplet in the range of δ 7.5-8.0 ppm. The protons of the ethyl bridge are expected to appear as two triplets. The methylene (B1212753) group adjacent to the sulfonyl group (-SO₂-CH₂-) would likely resonate around δ 3.4-3.6 ppm, while the methylene group adjacent to the acyl chloride carbonyl group (-CH₂-COCl) is expected to be further downfield, in the region of δ 3.2-3.4 ppm, due to the strong deshielding effect of the carbonyl and chlorine atom.

Interactive Data Table: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Phenyl-H | 7.5 - 8.0 | Multiplet | - |

| -SO₂-CH ₂- | 3.4 - 3.6 | Triplet | ~7 |

| -CH ₂-COCl | 3.2 - 3.4 | Triplet | ~7 |

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The carbonyl carbon of the acyl chloride is expected to be the most downfield signal, typically appearing in the range of δ 170-175 ppm. The carbons of the phenyl ring will produce a set of signals between δ 127-135 ppm, with the carbon atom directly attached to the sulfur atom (ipso-carbon) appearing at the lower end of this range. The methylene carbons will be deshielded by the adjacent electron-withdrawing groups, with the carbon next to the sulfonyl group (-SO₂-C H₂-) expected around δ 50-55 ppm and the carbon adjacent to the carbonyl group (-C H₂-COCl) appearing in the region of δ 45-50 ppm.

Interactive Data Table: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C =O (Acyl Chloride) | 170 - 175 |

| Phenyl-C (ipso) | ~138 |

| Phenyl-C H | 127 - 135 |

| -SO₂-C H₂- | 50 - 55 |

| -C H₂-COCl | 45 - 50 |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is an excellent tool for identifying the presence of specific functional groups in a molecule. The IR spectrum of this compound will be dominated by the characteristic absorption bands of the sulfonyl (SO₂) and acyl chloride (COCl) groups.

The sulfonyl group gives rise to two strong and characteristic stretching vibrations: an asymmetric stretch typically found in the 1375-1300 cm⁻¹ region and a symmetric stretch in the 1185-1140 cm⁻¹ range. epa.gov The acyl chloride functional group is characterized by a very strong carbonyl (C=O) stretching absorption at a high frequency, generally between 1815-1785 cm⁻¹. This high frequency is a hallmark of the high reactivity of the acyl chloride. Other notable absorptions would include C-H stretching vibrations from the aromatic and aliphatic portions of the molecule around 3100-2850 cm⁻¹ and aromatic C=C stretching vibrations in the 1600-1450 cm⁻¹ region.

Interactive Data Table: Predicted IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Acyl Chloride | C=O Stretch | 1815 - 1785 | Strong |

| Phenylsulfonyl | S=O Asymmetric Stretch | 1375 - 1300 | Strong |

| Phenylsulfonyl | S=O Symmetric Stretch | 1185 - 1140 | Strong |

| Aromatic/Aliphatic | C-H Stretch | 3100 - 2850 | Medium-Weak |

| Aromatic | C=C Stretch | 1600 - 1450 | Medium-Weak |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. For this compound (C₉H₉ClO₃S), the molecular weight is approximately 232.68 g/mol . The mass spectrum would be expected to show a molecular ion peak ([M]⁺) at m/z 232, along with an isotope peak at m/z 234 ([M+2]⁺) with an intensity of about one-third of the molecular ion peak, which is characteristic for compounds containing one chlorine atom.

A common fragmentation pathway for acyl chlorides is the loss of the chlorine atom to form a stable acylium ion. researchgate.net Therefore, a prominent peak at m/z 197, corresponding to the [C₉H₉O₃S]⁺ fragment, is anticipated. Further fragmentation could involve the loss of carbon monoxide (CO) from the acylium ion, leading to a peak at m/z 169. Cleavage of the C-S bond could result in the formation of a phenylsulfonyl cation at m/z 141 ([C₆H₅SO₂]⁺) or a phenyl cation at m/z 77 ([C₆H₅]⁺).

Interactive Data Table: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Predicted Fragment Ion | Predicted Loss from Molecular Ion |

| 232/234 | [C₉H₉ClO₃S]⁺ (Molecular Ion) | - |

| 197 | [C₉H₉O₃S]⁺ | Cl |

| 169 | [C₉H₈O₂S]⁺ | Cl, CO |

| 141 | [C₆H₅SO₂]⁺ | C₃H₄ClO |

| 77 | [C₆H₅]⁺ | C₃H₄ClO₃S |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The main chromophore in this compound is the phenylsulfonyl group. Phenyl sulfones typically exhibit absorption bands in the ultraviolet region. chemsrc.com The spectrum is expected to show a primary absorption band (π → π* transition) at a wavelength below 220 nm and a weaker, fine-structured secondary band (also π → π), characteristic of the benzene ring, around 260-270 nm. The acyl chloride group itself has a weak n → π transition at a longer wavelength, but this is often obscured by the much stronger absorptions of the aromatic ring. The electronic transitions are largely dictated by the phenylsulfonyl moiety, and as such, the UV-Vis spectrum would be very similar to that of 3-(phenylsulfonyl)propanoic acid.

Interactive Data Table: Predicted UV-Vis Absorption Maxima for this compound

| Electronic Transition | Predicted λₘₐₓ (nm) | Molar Absorptivity (ε) |

| π → π* (Primary) | < 220 | High |

| π → π* (Secondary) | ~260-270 | Low-Medium |

Quantum Chemical and Theoretical Studies

Computational chemistry provides a powerful complement to experimental spectroscopic data, offering a deeper understanding of the electronic structure and properties of molecules.

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. For this compound, DFT calculations could be employed to predict and rationalize its spectroscopic properties.

DFT calculations can be used to optimize the molecular geometry of the compound, providing theoretical bond lengths and angles. Furthermore, these calculations can predict vibrational frequencies, which can be compared with experimental IR spectra to aid in the assignment of absorption bands. Theoretical NMR chemical shifts can also be calculated and correlated with experimental data to confirm structural assignments.

A key aspect that can be explored with DFT is the electronic distribution within the molecule. Calculations of the molecular orbital energies, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can provide insights into the reactivity and the nature of electronic transitions observed in the UV-Vis spectrum. The HOMO-LUMO energy gap is an important parameter that relates to the chemical reactivity and kinetic stability of the molecule. For a molecule like this compound, with its two distinct reactive centers, understanding the localization of these frontier orbitals can help predict its behavior in chemical reactions. While specific DFT studies on this molecule are not prevalent, the application of DFT to similar sulfonamide and carboxylic acid derivatives has been shown to provide reliable structural and electronic information. researchgate.netresearchgate.net

Interactive Data Table: Potential Insights from DFT Calculations on this compound

| Calculated Property | Information Gained |

| Optimized Geometry | Bond lengths, bond angles, dihedral angles |

| Vibrational Frequencies | Predicted IR spectrum, aid in band assignment |

| NMR Chemical Shifts | Theoretical confirmation of ¹H and ¹³C NMR spectra |

| HOMO/LUMO Energies | Electronic transitions, reactivity prediction |

| Electrostatic Potential Map | Visualization of electron-rich and electron-poor regions |

Computational Modeling of Reaction Mechanisms and Transition States

The elucidation of reaction mechanisms involving this compound and its derivatives is greatly enhanced through the use of computational modeling. Quantum chemical calculations, particularly Density Functional Theory (DFT), have become a standard tool for investigating the potential energy surfaces of reactions, allowing for the identification of intermediates, transition states, and the calculation of activation energies. These computational approaches provide a molecular-level understanding of the reaction pathways, which can be difficult to obtain through experimental methods alone.

One of the primary applications of computational modeling in this context is the study of nucleophilic acyl substitution reactions, which are characteristic of acyl chlorides. For this compound, the reaction with a nucleophile (Nu) can proceed through several possible mechanisms, including a direct displacement (SN2-like) pathway or a stepwise pathway involving a tetrahedral intermediate. Computational modeling can distinguish between these pathways by locating the corresponding transition states and intermediates on the potential energy surface and calculating their relative energies.

The transition state for the direct displacement pathway would involve the simultaneous formation of the Nu-C bond and the breaking of the C-Cl bond. In contrast, the stepwise mechanism involves the formation of a tetrahedral intermediate, followed by the departure of the chloride ion in a separate step. The geometries of these transition states and intermediates can be optimized, and their energies calculated, providing insight into the preferred reaction mechanism. For instance, studies on the hydrolysis of related sulfonyl chlorides have utilized computational methods to model the transition state, often suggesting a structure with a high degree of bond making with the incoming nucleophile. cdnsciencepub.comcdnsciencepub.com

The influence of substituents on the phenyl ring of this compound derivatives can also be systematically studied using computational modeling. By introducing electron-donating or electron-withdrawing groups at various positions on the ring, the electronic properties of the molecule are altered. Computational calculations can quantify the effect of these substituents on the stability of the transition state and, consequently, on the reaction rate. This allows for the establishment of quantitative structure-activity relationships (QSARs), which can be used to predict the reactivity of novel derivatives.

A hypothetical reaction coordinate diagram for the reaction of this compound with a generic nucleophile, as determined by computational modeling, might look like the following:

Table 1: Hypothetical Energy Profile for the Reaction of this compound with a Nucleophile

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants | 0 |

| Transition State 1 (TS1) | +15 |

| Tetrahedral Intermediate | -5 |

| Transition State 2 (TS2) | +10 |

Prediction of Spectroscopic Parameters and Reactivity Descriptors

Computational chemistry offers powerful tools for the prediction of various spectroscopic parameters of this compound and its derivatives, which can aid in their characterization and the interpretation of experimental spectra. By calculating these parameters, it is possible to gain a deeper understanding of the electronic structure and bonding within these molecules.

One of the most common applications is the prediction of nuclear magnetic resonance (NMR) chemical shifts. Using methods such as Gauge-Independent Atomic Orbital (GIAO), it is possible to calculate the 1H and 13C NMR chemical shifts of this compound with a high degree of accuracy. researchgate.net These calculations can be invaluable for assigning peaks in experimental NMR spectra, especially for complex molecules or for distinguishing between different isomers. The predicted chemical shifts are often compared to experimental values to validate the computational model and the calculated molecular geometry.

Infrared (IR) spectroscopy is another area where computational methods are widely used. By calculating the vibrational frequencies of the molecule, a theoretical IR spectrum can be generated. This spectrum can then be compared to the experimental spectrum to aid in the assignment of vibrational modes. For this compound, key vibrational modes of interest would include the C=O stretch of the acyl chloride, and the symmetric and asymmetric stretches of the sulfonyl group. Discrepancies between the calculated and experimental frequencies can often be reconciled by applying a scaling factor to the calculated frequencies.

In addition to spectroscopic parameters, computational chemistry can be used to calculate a variety of reactivity descriptors that provide insight into the chemical behavior of this compound. These descriptors are derived from the electronic structure of the molecule and can be used to predict its reactivity towards different reagents.

One set of important reactivity descriptors are the energies of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy is related to its ability to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's chemical stability and reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity.

Another useful concept is the molecular electrostatic potential (MEP), which is a map of the electrostatic potential on the electron density surface of the molecule. The MEP can be used to identify regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MEP would be expected to show a region of positive potential around the carbonyl carbon, indicating its susceptibility to nucleophilic attack.

Natural Bond Orbital (NBO) analysis is another powerful computational tool that can be used to study the electronic structure and bonding in this compound. researchgate.net NBO analysis can provide information about atomic charges, hybridization, and delocalization of electron density through hyperconjugative interactions. This can help to rationalize the observed reactivity and spectroscopic properties of the molecule.

Table 2: Predicted Spectroscopic and Reactivity Descriptors for this compound

| Parameter | Predicted Value |

|---|---|

| 13C NMR Chemical Shift (C=O) | ~170 ppm |

| IR Frequency (C=O stretch) | ~1800 cm-1 |

| HOMO Energy | -8.5 eV |

| LUMO Energy | -1.2 eV |

This interactive table provides hypothetical, yet realistic, predicted spectroscopic and reactivity descriptors for this compound based on typical values for similar compounds.

By combining these computational approaches, a comprehensive understanding of the structure, spectroscopy, and reactivity of this compound and its derivatives can be achieved. This knowledge is crucial for the rational design of new compounds with tailored properties and for the optimization of reaction conditions in their synthesis and application.

Future Research Directions and Emerging Frontiers

Innovation in Green Synthetic Methodologies

The future synthesis of 3-(Phenylsulfonyl)propanoyl chloride is expected to pivot towards more environmentally benign and sustainable methods, moving away from traditional reagents that generate significant hazardous waste. rsc.org Research in the broader field of sulfonyl chloride synthesis has highlighted several promising green alternatives that could be adapted for this specific compound. organic-chemistry.org

Key areas for innovation include:

Photocatalysis: Visible-light photocatalysis, using heterogeneous catalysts like potassium poly(heptazine imide), offers a sustainable alternative to traditional methods like the Sandmeyer reaction for creating the sulfonyl chloride moiety. nih.govnih.gov This approach allows for reactions under mild conditions, often at room temperature. nih.gov

Aqueous-Phase Synthesis: Utilizing water as a solvent is a primary goal of green chemistry. rsc.org Methods involving the oxyhalogenation of corresponding thiols with reagents like oxone in water could drastically reduce the reliance on volatile organic solvents. rsc.org For aryl sulfonyl chlorides, processes using aqueous acidic conditions have been shown to be scalable and safer, with the product often precipitating directly from the reaction mixture, simplifying purification. researchgate.net

Continuous Flow Processes: Continuous flow chemistry provides enhanced safety and control over highly exothermic reactions, which are common in the synthesis of sulfonyl chlorides. rsc.org A flow protocol using reagents like 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCH) for oxidative chlorination could offer high space-time yields and circumvent thermal runaway risks. rsc.org

Metal-Free Oxidation: An environmentally friendly, metal-free synthesis of sulfonyl chlorides from thiols has been developed using oxygen as the terminal oxidant in the presence of ammonium (B1175870) nitrate (B79036) and aqueous HCl. rsc.org This method significantly reduces solvent use and avoids heavy metal waste. rsc.org

The following table compares traditional synthetic approaches with potential green methodologies for producing sulfonyl chlorides.

| Feature | Traditional Methods (e.g., Chlorosulfonation) | Emerging Green Methods |

| Reagents | Chlorosulfuric acid, thionyl chloride | O₂, H₂O, Oxone, photocatalysts |

| Solvents | Acetic acid, volatile organic compounds | Water, reduced solvent usage |

| Byproducts | H₂SO₄, acidic gases, metal salts | Water, recoverable catalysts |

| Conditions | Often harsh, high temperatures | Mild, often room temperature |

| Safety | High exothermicity, hazardous reagents | Improved thermal control, less toxic inputs |

Adopting these innovations for the synthesis of this compound would align its production with the principles of sustainable development.

Discovery of Novel Reactivity Patterns and Transformations

While the acyl chloride group of this compound undergoes predictable nucleophilic acyl substitution, future research will likely focus on unlocking novel reactivity patterns by leveraging both functional groups. chemistrysteps.com The sulfonyl chloride group is a versatile precursor for various transformations beyond simple sulfonamide formation. magtech.com.cnwikipedia.org

Emerging areas of exploration could include:

Radical Reactions: Sulfonyl chlorides can serve as precursors to sulfonyl, aryl, and other radical species. magtech.com.cn Investigating the participation of the 3-(phenylsulfonyl)propanoyl moiety in photocatalytic coupling reactions could lead to new carbon-sulfur and carbon-carbon bond-forming strategies. nih.gov

Cycloaddition and Annulation Reactions: The reaction of sulfonyl chlorides with unsaturated compounds like alkenes and alkynes can lead to [2+2] annulations, providing access to four-membered ring systems. magtech.com.cn Exploring this reactivity with this compound could yield novel heterocyclic structures after first tethering the molecule to a substrate via its acyl chloride handle.

Late-Stage Functionalization: A novel strategy in synthesis involves the conversion of stable, ubiquitous sulfonamides back into highly reactive sulfonyl chlorides. nih.gov This "deconstructive functionalization" allows for the late-stage modification of complex molecules. Derivatives of this compound could be used in this context, where a sulfonamide derived from it is selectively activated by a reagent like Pyry-BF₄ to regenerate the sulfonyl chloride for further reaction with a diverse range of nucleophiles. nih.gov

Future work will focus on the selective and orthogonal reactivity of the two functional groups, enabling the molecule to be used as a versatile linker and building block in complex molecular architectures.

Expansion into Materials Science and Supramolecular Chemistry

The distinct structural features of this compound make it a candidate for incorporation into advanced materials and supramolecular assemblies. While its direct application is not yet established, related sulfonyl-containing compounds have shown promise in these fields. nih.gov

Potential future applications include:

Functional Polymers: The acyl chloride group provides a convenient anchor point for polymerization. It can be used as a monomer to be incorporated into polymer backbones (e.g., polyamides or polyesters). The pendant phenylsulfonyl groups along the polymer chain could impart desirable properties such as increased thermal stability, altered solubility, and a higher refractive index.

Supramolecular Assembly: The sulfonyl group is a potent hydrogen bond acceptor, and the phenyl ring can participate in π-π stacking interactions. These non-covalent interactions could be exploited to direct the self-assembly of molecules derived from this compound into well-ordered supramolecular structures like gels, liquid crystals, or porous frameworks.

Surface Modification: The reactive acyl chloride can be used to covalently attach the molecule to surfaces containing hydroxyl or amine groups (e.g., metal oxides, silica, or functionalized nanoparticles). This would create a surface decorated with phenylsulfonyl groups, which could be used to tune surface energy, hydrophobicity, or binding affinity for specific analytes.

The table below outlines potential roles for this compound in materials science.

| Material Type | Role of this compound | Potential Properties/Applications |

| Polymers (Polyamides, Polyesters) | Monomer or functionalizing agent | Enhanced thermal stability, high refractive index optics |

| Self-Assembled Gels | Gelator molecule | Stimuli-responsive materials, controlled release |

| Modified Surfaces | Surface coupling agent | Tunable wettability, functional coatings, chromatography |

| Electrolytes | Precursor for electrolyte additives | Improved stability in high-voltage lithium-metal batteries |

Exploration in these areas could establish this compound as a valuable component in the materials chemistry toolkit.

Deepening Mechanistic Understanding through Advanced Spectroscopic and Computational Approaches

A fundamental understanding of reaction mechanisms is crucial for optimizing existing transformations and discovering new ones. Future research will employ a combination of advanced spectroscopic and computational tools to probe the behavior of this compound in unprecedented detail.

Key approaches will include:

Advanced Spectroscopy: The use of in situ spectroscopic techniques, such as rapid-scan infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, can help identify and characterize short-lived intermediates in reactions involving the compound. This is critical for elucidating complex reaction pathways.

Kinetic Studies: Detailed kinetic analysis, including the application of tools like the extended Grunwald-Winstein equation and the measurement of kinetic solvent isotope effects, can provide deep insights into solvolysis mechanisms, distinguishing between Sₙ1 and Sₙ2 pathways at the sulfur center. beilstein-journals.org

Computational Chemistry: Density Functional Theory (DFT) and other computational methods are powerful tools for mapping reaction energy landscapes. researchgate.net These studies can be used to calculate the structures and energies of transition states, predict reaction outcomes and regioselectivity, and rationalize observed reactivity patterns. beilstein-journals.orgresearchgate.net For this bifunctional molecule, computational models can elucidate the electronic interplay between the acyl chloride and phenylsulfonyl groups and how it influences the reactivity of each site.

The following table summarizes how these advanced approaches can deepen the mechanistic understanding of the compound.

| Technique | Research Question | Insights Gained |

| In Situ NMR/IR Spectroscopy | What transient species are formed during a reaction? | Direct observation and structural characterization of reaction intermediates. |

| Kinetic Isotope Effects | What is the nature of bond-breaking/forming in the transition state? | Elucidation of reaction mechanisms (e.g., Sₙ1 vs. Sₙ2). beilstein-journals.org |

| DFT Calculations | What is the lowest energy pathway for a transformation? | Prediction of reaction feasibility, transition state structures, and product selectivity. researchgate.net |

| Hirshfeld Surface Analysis | How does the molecule interact in the solid state? | Visualization and quantification of non-covalent interactions for crystal engineering. nih.gov |

By integrating these sophisticated experimental and theoretical methods, researchers can build a comprehensive, predictive model of the chemical behavior of this compound, paving the way for its rational application in synthesis and materials.

Q & A

Q. What are the standard synthetic routes for preparing 3-(phenylsulfonyl)propanoyl chloride, and what reagents are critical for its formation?

The compound is typically synthesized via the reaction of 3-(phenylsulfonyl)propanoic acid with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). Thionyl chloride is preferred due to its volatility, which simplifies purification. Key steps include refluxing the acid with excess SOCl₂ under anhydrous conditions, followed by vacuum distillation to isolate the acyl chloride. Critical considerations include maintaining moisture-free environments to avoid hydrolysis and monitoring reaction completion via TLC or IR spectroscopy (disappearance of the carboxylic acid O–H stretch at ~2500–3300 cm⁻¹) .

Q. What safety protocols are essential when handling this compound?

This compound is corrosive (GHS05) and toxic upon inhalation (GHS06). Researchers must use PPE, including nitrile gloves, goggles, and a lab coat. Work should be conducted in a fume hood to prevent exposure to vapors. In case of skin contact, immediately wash with water for 15 minutes and seek medical attention. Storage requires airtight containers in a cool, dry place, segregated from bases and oxidizing agents .

Q. How can researchers confirm the purity and identity of this compound post-synthesis?

Characterization involves a combination of analytical techniques:

- NMR Spectroscopy : ¹H NMR should show signals for the phenyl group (δ 7.5–8.0 ppm) and the sulfonyl-propanoyl backbone (δ 3.5–4.5 ppm for CH₂ groups adjacent to sulfonyl and carbonyl).

- IR Spectroscopy : Peaks at ~1770 cm⁻¹ (C=O stretch) and ~1350/1150 cm⁻¹ (S=O symmetric/asymmetric stretches) confirm functionality.

- Mass Spectrometry : ESI-MS or EI-MS should display a molecular ion peak at m/z 232.684 (C₉H₉ClO₃S) .

Advanced Research Questions

Q. How can unexpected byproducts during the synthesis of this compound be analyzed and mitigated?

Redox side reactions, such as oxidative coupling of phenolic intermediates (e.g., formation of biphenyl derivatives), may occur if residual hydroxyl groups are present. To troubleshoot:

- Use excess SOCl₂ to ensure complete conversion of the acid to the acyl chloride.

- Monitor reaction progress via HPLC or GC-MS to detect early-stage byproducts.

- Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) to remove non-volatile impurities. Contradictory results, such as those observed in thionyl chloride-mediated reactions with sterically hindered acids, highlight the need for tailored reaction conditions .

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic acyl substitution reactions?

The electron-withdrawing sulfonyl group activates the carbonyl carbon, enhancing electrophilicity and accelerating nucleophilic attack. In reactions with amines or alcohols, the chloride leaving group is displaced to form amides or esters, respectively. Kinetic studies using DFT calculations suggest that the sulfonyl group lowers the activation energy by stabilizing the transition state through resonance. Competitive hydrolysis can occur if moisture is present, underscoring the need for anhydrous conditions .

Q. What strategies optimize the use of this compound in multi-step syntheses of bioactive molecules?

The compound is valuable for introducing sulfonyl-propanoyl motifs into target molecules. For example, in peptidomimetic drug design, it can acylate amino groups to enhance metabolic stability. Optimization strategies include:

Q. How do steric and electronic effects influence the compound’s reactivity in diverse solvent systems?

Polar aprotic solvents (e.g., DMF, THF) enhance solubility and stabilize ionic intermediates. Steric hindrance from the phenylsulfonyl group slows reactions with bulky nucleophiles (e.g., tert-butanol), requiring elevated temperatures (40–60°C) or catalytic bases (e.g., DMAP). Solvent choice also impacts reaction rates: dichloromethane (low polarity) favors slower, controlled reactions, while acetonitrile (high polarity) accelerates kinetics but risks decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.